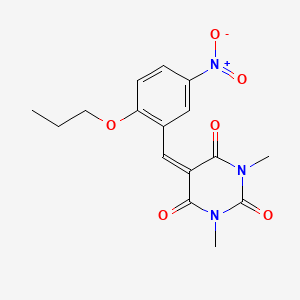

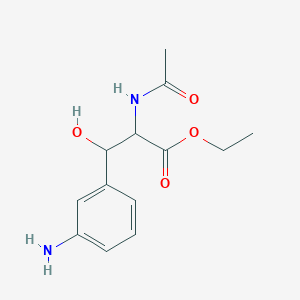

![molecular formula C25H19NO3 B5139381 3'-[(1-naphthylamino)carbonyl]-4-biphenylyl acetate](/img/structure/B5139381.png)

3'-[(1-naphthylamino)carbonyl]-4-biphenylyl acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3'-[(1-naphthylamino)carbonyl]-4-biphenylyl acetate, also known as NNC 55-0396, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of selective inhibitors of the Na+/Ca2+ exchanger (NCX), which is a protein that plays a crucial role in regulating the intracellular calcium concentration in cells. The NCX is involved in many physiological processes, including cardiac function, neuronal signaling, and smooth muscle contraction. Therefore, the inhibition of NCX activity has been proposed as a therapeutic strategy for several diseases, including heart failure, stroke, and epilepsy.

Mécanisme D'action

The NCX is a membrane protein that exchanges sodium and calcium ions across the cell membrane. The NCX has three isoforms: NCX1, NCX2, and NCX3, which are expressed in different tissues and have different functional properties. The NCX plays a crucial role in regulating the intracellular calcium concentration, which is essential for many physiological processes, including muscle contraction, neurotransmitter release, and gene expression. The NCX is also involved in pathological processes, such as ischemia-reperfusion injury, neurodegeneration, and arrhythmias.

3'-[(1-naphthylamino)carbonyl]-4-biphenylyl acetate 55-0396 is a selective inhibitor of the NCX, which binds to the intracellular domain of the protein and blocks the exchange of sodium and calcium ions. 3'-[(1-naphthylamino)carbonyl]-4-biphenylyl acetate 55-0396 has a higher affinity for NCX1 than for NCX2 or NCX3, which makes it a more potent inhibitor of cardiac NCX. The inhibition of NCX activity by 3'-[(1-naphthylamino)carbonyl]-4-biphenylyl acetate 55-0396 leads to a reduction in intracellular calcium overload and oxidative stress, which are believed to be the main mechanisms underlying its therapeutic effects.

Biochemical and Physiological Effects:

The inhibition of NCX activity by 3'-[(1-naphthylamino)carbonyl]-4-biphenylyl acetate 55-0396 has several biochemical and physiological effects. In cardiac myocytes, 3'-[(1-naphthylamino)carbonyl]-4-biphenylyl acetate 55-0396 reduces the intracellular calcium concentration, which leads to a decrease in contractility and an increase in relaxation. 3'-[(1-naphthylamino)carbonyl]-4-biphenylyl acetate 55-0396 also reduces the production of reactive oxygen species, which are involved in the pathogenesis of heart failure and myocardial ischemia-reperfusion injury. In neurons, 3'-[(1-naphthylamino)carbonyl]-4-biphenylyl acetate 55-0396 protects against calcium overload and excitotoxicity, which are implicated in the pathogenesis of stroke and epilepsy.

Avantages Et Limitations Des Expériences En Laboratoire

3'-[(1-naphthylamino)carbonyl]-4-biphenylyl acetate 55-0396 has several advantages and limitations for lab experiments. One of the main advantages is its high selectivity for NCX1, which makes it a useful tool for studying the role of NCX1 in physiological and pathological processes. 3'-[(1-naphthylamino)carbonyl]-4-biphenylyl acetate 55-0396 is also a potent inhibitor of NCX activity, which allows for the investigation of the effects of NCX inhibition on cellular and molecular pathways. However, one of the limitations of 3'-[(1-naphthylamino)carbonyl]-4-biphenylyl acetate 55-0396 is its lipophilicity, which may affect its solubility and bioavailability in vivo. 3'-[(1-naphthylamino)carbonyl]-4-biphenylyl acetate 55-0396 also has a relatively short half-life, which may require frequent dosing in animal experiments.

Orientations Futures

The inhibition of NCX activity by 3'-[(1-naphthylamino)carbonyl]-4-biphenylyl acetate 55-0396 has shown promising results in preclinical studies, and several research directions are currently being pursued. One of the future directions is the development of more potent and selective NCX inhibitors, which may have improved therapeutic efficacy and reduced side effects. Another direction is the investigation of the role of NCX inhibition in other diseases, such as cancer and neurodegenerative disorders. Finally, the translation of NCX inhibitors into clinical trials is a crucial step towards the development of novel therapies for cardiovascular and neurological diseases.

Méthodes De Synthèse

The synthesis of 3'-[(1-naphthylamino)carbonyl]-4-biphenylyl acetate 55-0396 involves several steps, starting from commercially available starting materials. The first step is the synthesis of 3-nitrobenzyl alcohol from 3-nitrotoluene, which is then converted to 3-nitrobenzaldehyde. The next step involves the condensation of 3-nitrobenzaldehyde with 4-biphenylcarboxylic acid in the presence of a reducing agent to obtain the corresponding alcohol. The final step is the acetylation of the alcohol with acetic anhydride to yield 3'-[(1-naphthylamino)carbonyl]-4-biphenylyl acetate 55-0396.

Applications De Recherche Scientifique

3'-[(1-naphthylamino)carbonyl]-4-biphenylyl acetate 55-0396 has been extensively studied for its potential therapeutic applications, particularly in the field of cardiovascular and neurological diseases. In preclinical studies, 3'-[(1-naphthylamino)carbonyl]-4-biphenylyl acetate 55-0396 has been shown to improve cardiac function in animal models of heart failure, reduce infarct size in models of ischemia-reperfusion injury, and protect against neuronal damage in models of stroke and epilepsy. These effects are believed to be mediated by the inhibition of NCX activity, which leads to a reduction in intracellular calcium overload and oxidative stress.

Propriétés

IUPAC Name |

[4-[3-(naphthalen-1-ylcarbamoyl)phenyl]phenyl] acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19NO3/c1-17(27)29-22-14-12-18(13-15-22)20-8-4-9-21(16-20)25(28)26-24-11-5-7-19-6-2-3-10-23(19)24/h2-16H,1H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMIFTFBWDYSQRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)NC3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-[3-(Naphthalen-1-ylcarbamoyl)phenyl]phenyl] acetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

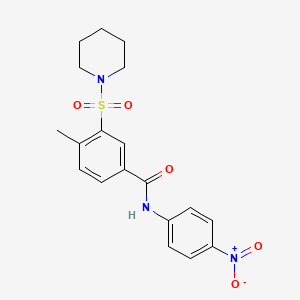

![4-(3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)-2-ethoxyphenyl acetate](/img/structure/B5139303.png)

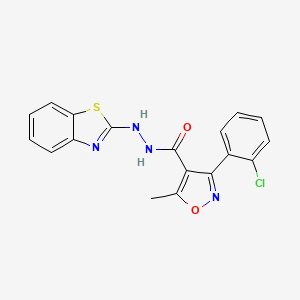

![4-[4-(4-nitrophenyl)-1-piperazinyl]-1,2-naphthalenedione](/img/structure/B5139319.png)

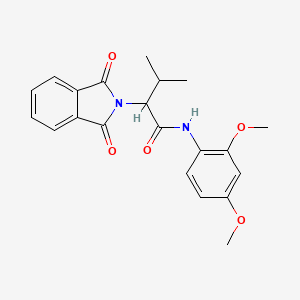

![N-(4-{[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl][(4-methylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5139329.png)

![N-cyclopropyl-N'-(2-methyl-2-propen-1-yl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5139337.png)

![1-[4-(2,5-dimethylphenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B5139349.png)

![sec-butyl 4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5139355.png)

![methyl (4-{[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B5139374.png)

![4-[(1-benzyl-4-piperidinyl)carbonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5139393.png)